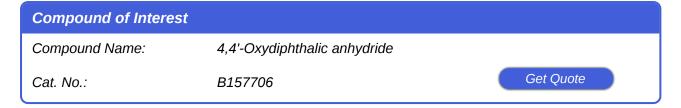


A Comparative Analysis of Gas Permeability in ODPA-Based Polyimide Membranes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas permeability of **4,4'-oxydiphthalic anhydride** (ODPA)-based polyimide membranes with other common polyimide membranes. The information is intended for researchers and professionals in fields where gas separation and membrane technology are critical. All quantitative data is supported by experimental findings from peer-reviewed literature.

Quantitative Gas Permeability Data

The following table summarizes the gas permeability of various polyimide membranes. Permeability is reported in Barrer (1 Barrer = 10^{-10} cm³ (STP) · cm / (cm² · s · cmHg)).



ODPA-ODA-PEO[1][2] CO2 52 63 30 °C, 6 bar N2 0.83 30 °C, 6 bar O2 2.5 30 °C, 6 bar He 15.6 30 °C, 6 bar Aromatic ODPA-ODA[1][2] CO2 0.3 25 30 °C, 6 bar N2 0.012 30 °C, 6 bar He 1.8 30 °C, 6 bar 6FDA-4MPD-PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar Q2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar N2 45 30 °C, 6 bar He 120 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 -10 -35-40 35 °C, 2-4 bar	Polyimide Membrane Composition	Gas	Permeability (Barrer)	CO ₂ /N ₂ Selectivity	Experimental Conditions
O₂ 2.5 30 °C, 6 bar He 15.6 30 °C, 6 bar Aromatic ODPA-ODA[1][2] CO₂ 0.3 25 30 °C, 6 bar N₂ 0.012 30 °C, 6 bar O₂ 0.08 30 °C, 6 bar He 1.8 30 °C, 6 bar 6FDA-4MPD-PEO[1][2] CO₂ 26 54.2 30 °C, 6 bar N₂ 0.48 30 °C, 6 bar He 14.5 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO₂ 276 15.3 30 °C, 6 bar N₂ 18 30 °C, 6 bar N₂ 18 30 °C, 6 bar He 120 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO₂ -10 -35-40 35 °C, 2-4 bar		CO ₂	52	63	30 °C, 6 bar
He 15.6 30 °C, 6 bar Aromatic ODPA-ODA[1][2] CO2 0.3 25 30 °C, 6 bar N2 0.012 30 °C, 6 bar O2 0.08 30 °C, 6 bar He 1.8 30 °C, 6 bar 6FDA-4MPD-PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar N2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	N ₂	0.83	30 °C, 6 bar		
Aromatic ODPA-ODA[1][2] N2	O ₂	2.5	30 °C, 6 bar	_	
ODA[1][2] CO2 0.3 25 30 °C, 6 bar N2 0.012 30 °C, 6 bar O2 0.08 30 °C, 6 bar He 1.8 30 °C, 6 bar 6FDA-4MPD-PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	Не	15.6	30 °C, 6 bar	_	
O2 0.08 30 °C, 6 bar He 1.8 30 °C, 6 bar 6FDA-4MPD-PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar		CO ₂	0.3	<u> </u>	30 °C, 6 bar
He 1.8 30 °C, 6 bar 6FDA-4MPD- PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA- 4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35 °C, 2-4 bar	N ₂	0.012	30 °C, 6 bar		
6FDA-4MPD-PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	O ₂	0.08	30 °C, 6 bar	_	
PEO[1][2] CO2 26 54.2 30 °C, 6 bar N2 0.48 30 °C, 6 bar O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	He	1.8	30 °C, 6 bar	_	
O2 1.9 30 °C, 6 bar He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar		CO ₂	26	54.2	30 °C, 6 bar
He 14.5 30 °C, 6 bar Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	N ₂	0.48	30 °C, 6 bar		
Aromatic 6FDA-4MPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	O ₂	1.9	30 °C, 6 bar	_	
AMPD[1][2] CO2 276 15.3 30 °C, 6 bar N2 18 30 °C, 6 bar O2 45 30 °C, 6 bar He 120 30 °C, 6 bar CO2 710 735-40 35 °C, 2-4 bar	He	14.5	30 °C, 6 bar	_	
O2 45 30 °C, 6 bar He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar		CO ₂	276	15.3	30 °C, 6 bar
He 120 30 °C, 6 bar Matrimid® CO2 ~10 ~35-40 35 °C, 2-4 bar	N ₂	18	30 °C, 6 bar		
Matrimid® CO2 ~10 ~35-40 35 °C. 2-4 bar	O ₂	45	30 °C, 6 bar	_	
CO ₂ ~10 ~35-40 35 °C. 2-4 bar	He	120	30 °C, 6 bar		
		CO ₂	~10	~35-40	35 °C, 2-4 bar
N ₂ ~0.25 35 °C, 2-4 bar	N ₂	~0.25	35 °C, 2-4 bar		
CH ₄ ~0.28 35 °C, 2-4 bar	CH ₄	~0.28	35 °C, 2-4 bar	_	



H ₂	~25	35 °C, 2-4 bar	_	
Kapton® (PMDA-ODA)[3] [4][5]	CO ₂	~0.3-0.5	~30-40	23-35 °C
N ₂	~0.01	23-35 °C		
O ₂	~0.04-0.08	23-35 °C	_	
H ₂	~1.5-2.5	23-35 °C	_	

Note: The data for Matrimid® and Kapton® are compiled from various sources and represent typical values. Experimental conditions can affect these values.

Experimental Protocol: Gas Permeability Measurement

The following is a detailed methodology for determining the gas permeability of polyimide membranes, based on the constant-volume, variable-pressure method (also known as the barometric or time-lag method), which is a common technique and is described in standards such as ASTM D1434.[1][2][3][6][7]

2.1. Membrane Preparation

- Polymer Solution Preparation: A homogenous solution of the polyimide is prepared by dissolving the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,Ndimethylacetamide (DMAc)). The concentration is typically in the range of 10-20 wt%.
- Casting: The polymer solution is cast onto a clean, level glass plate using a casting knife or a spin coater to ensure a uniform thickness.
- Solvent Evaporation: The cast film is dried in a controlled environment (e.g., a dust-free oven) to slowly evaporate the solvent. A typical procedure involves a stepwise increase in temperature, for instance, holding at 80°C for 12 hours, followed by a gradual increase to a final temperature (e.g., 200-300°C) under vacuum to remove any residual solvent.



Membrane Conditioning: The dried membrane is carefully peeled from the glass plate. A
circular sample of a specific diameter is cut and masked with aluminum tape, leaving a
defined area for permeation. The thickness of the membrane is measured at several points
using a micrometer, and the average value is recorded.

2.2. Gas Permeability Measurement

- Apparatus Setup: The core of the apparatus is a permeation cell that divides a high-pressure upstream side from a low-pressure (initially evacuated) downstream side of a known volume.
 The membrane sample is securely mounted in the cell.
- Leak Testing: The entire system is evacuated, and the rate of pressure rise is monitored to ensure there are no leaks.
- Upstream Pressurization: The upstream side of the cell is pressurized with the test gas to a specific pressure (e.g., 6 bar).
- Data Acquisition: The pressure increase on the downstream side is monitored over time using a pressure transducer. The data is recorded until a steady-state permeation rate is achieved, which is indicated by a linear increase in pressure with time.
- Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state pressure increase rate using the following equation:

$$P = (V * I) / (A * R * T * (p upstream - p downstream)) * (dp/dt) ss$$

Where:

- V is the downstream volume (cm³)
- I is the membrane thickness (cm)
- A is the effective membrane area (cm²)
- R is the gas constant (0.278 cm³⋅cmHg / (cm³(STP)⋅K))
- T is the absolute temperature (K)

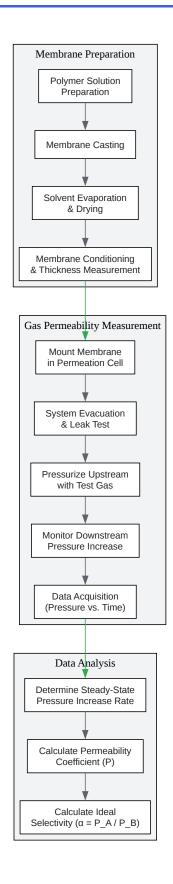


- p upstream is the upstream pressure (cmHg)
- p_downstream is the downstream pressure (cmHg), which is often negligible compared to the upstream pressure.
- (dp/dt)_ss is the steady-state rate of pressure increase in the downstream volume (cmHg/s).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring gas permeability.





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Caption: Experimental workflow for gas permeability measurement.



Discussion

The data presented highlights the significant impact of the polyimide chemical structure on gas permeability.

- ODPA-based Membranes: The ODPA-ODA-PEO copolymer exhibits significantly higher CO₂ permeability compared to its fully aromatic ODPA-ODA counterpart.[1][2] This is attributed to the presence of the flexible poly(ethylene oxide) (PEO) segments, which increase the free volume and facilitate gas transport. The high CO₂/N₂ selectivity of the ODPA-ODA-PEO membrane makes it a promising candidate for carbon capture applications.
- Comparison with 6FDA-based Membranes: 6FDA-based polyimides are known for their high
 gas permeability due to the bulky and rigid hexafluoroisopropylidene group, which hinders
 efficient chain packing and increases fractional free volume. The aromatic 6FDA-4MPD
 shows exceptionally high permeability but lower selectivity compared to the ODPA-ODAPEO membrane.[1][2] This illustrates the common trade-off between permeability and
 selectivity in polymer membranes.
- Commercial Polyimides: Matrimid® and Kapton® are widely used commercial polyimides.
 Matrimid® offers a good balance of permeability and selectivity, while Kapton®, a PMDA-ODA based polyimide, generally exhibits lower permeability due to its rigid and densely packed structure.[1][2][3][4][5]

In conclusion, ODPA-based polyimides, particularly when copolymerized with flexible segments like PEO, can offer a compelling combination of high gas permeability and selectivity, positioning them as viable alternatives to other polyimide systems for specific gas separation applications. The choice of the optimal polyimide membrane will ultimately depend on the specific requirements of the application, including the desired gas pair separation, operating conditions, and mechanical properties.

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